n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine
Description
N-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine is a secondary amine featuring a 2-chlorobenzyl group linked to a methanamine backbone substituted with a 1-ethylpyrrolidin-3-yl moiety.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(1-ethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C14H21ClN2/c1-2-17-8-7-12(11-17)9-16-10-13-5-3-4-6-14(13)15/h3-6,12,16H,2,7-11H2,1H3 |
InChI Key |
NOUVZWDQMCBKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)CNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution and acylation under standard conditions:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) at 60°C to form secondary amines. Yields depend on steric hindrance from the ethyl-pyrrolidine moiety:
| Reagent | Conditions | Product Yield |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 72% |
| Benzyl chloride | Et₃N, CH₂Cl₂, rt | 68% |
Acylation
Acetyl chloride in dichloromethane with triethylamine produces the corresponding amide (83% yield) . Competitive reactivity occurs between the primary amine and pyrrolidine nitrogen, favoring the former due to lower steric hindrance .
Palladium-Catalyzed Coupling Reactions
The chlorobenzyl group participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives. The reaction tolerates electron-withdrawing substituents but shows reduced yields with ortho-substituted boronic acids :
| Boronic Acid | Yield (%) |
|---|---|
| Phenylboronic acid | 85 |
| 4-Nitrophenyl | 78 |
| 2-Methoxyphenyl | 62 |
Redox Reactions
Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to a pyrrolidone derivative (56% yield). Over-oxidation to nitroxide radicals occurs with excess H₂O₂ .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the chlorobenzyl group to benzyl (95% conversion), while the pyrrolidine remains intact .
Acid/Base-Mediated Reactions
Protonation
The amine forms stable hydrochloride salts (mp 175–177°C) in HCl/Et₂O. X-ray crystallography confirms N–H···Cl hydrogen bonding .
Deprotonation
Strong bases (e.g., LDA) abstract protons α to the amine, enabling alkylation at the methanamine position (45–60% yields) .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) show 95% intact compound after 24 hours. Degradation pathways include:
-
N-Dealkylation : Cleavage of the ethyl-pyrrolidine group (3% by LC-MS)
-
Aromatic Dechlorination : Catalyzed by hepatic CYP450 enzymes (in vitro)
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Selectivity Notes |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | Amine > Pyrrolidine N |
| Acylation | Ac₂O, Et₃N, CH₂Cl₂ | Amine exclusively |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | Chlorine substitution site |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrrolidine ring-specific |
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, particularly in opioid receptor-targeted drug development . Its stability under physiological conditions and compatibility with diverse reaction conditions position it as a versatile intermediate in medicinal chemistry.
Scientific Research Applications
n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules:
Key Structural Differences:
- Pyrrolidine vs.
- Substituent Effects : The 2-chlorobenzyl group is common in acetylcholinesterase inhibitors (e.g., compound 6b) but differs from FTO-30 N’s 3,4-dimethylbenzyl group, which may alter selectivity .
Pharmacological Activity
- Acetylcholinesterase Inhibition : Piperidine-based analogs (e.g., compound 6b) show micromolar-range inhibition (IC₅₀ ~1–10 µM) via aromatic stacking and cation-π interactions . The target compound’s pyrrolidine moiety may reduce potency due to smaller ring size, though this requires experimental validation.
- FTO Enzyme Interaction : FTO-30 N (IC₅₀ ~0.5 µM) highlights the importance of pyrrolidine-oxetane hybrids in FTO binding. The absence of an oxetane in the target compound may limit FTO activity but could favor other targets .
- GPCR Modulation : Compound 22’s biphenyl group enhances GPCR binding via extended aromatic interactions, a feature absent in the target compound .
Physicochemical Properties
Notes:
- The target compound’s ethylpyrrolidine group may lower LogP compared to compound 6b’s indole-carboxamide, improving solubility.
- FTO-30 N’s oxetane ring enhances polarity, balancing lipophilicity .
Research Findings and Hypotheses
- SAR Insights :
- Chlorobenzyl Position : 2-Chloro substitution (as in the target compound) is optimal for acetylcholinesterase inhibition compared to 3- or 4-substituted benzyl groups .
- Heterocycle Impact : Piperidine analogs generally show higher enzyme affinity than pyrrolidines, but pyrrolidines may offer better blood-brain barrier penetration .
- Synthetic Challenges : The target compound’s synthesis likely involves reductive amination (similar to compound 22), but yields may vary due to steric hindrance from the ethylpyrrolidine group .
Biological Activity
n-(2-Chlorobenzyl)-1-(1-ethylpyrrolidin-3-yl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H21ClN2
- Molecular Weight: 252.78 g/mol
This compound features a chlorobenzyl group attached to a pyrrolidine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound. Notably, it has shown effectiveness against various bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
These MIC values indicate that the compound exhibits potent antibacterial activity, surpassing that of some standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Research indicates that derivatives of this compound exhibit greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited significant antifungal activity against Candida albicans and other fungal pathogens. The observed MIC values ranged from 0.0039 to 0.025 mg/mL, indicating strong antifungal potential .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. The presence of the chlorobenzyl substituent enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Research into SAR has revealed that modifications to the pyrrolidine ring and substitution patterns on the benzyl moiety can significantly impact both antibacterial and anti-inflammatory activities. For instance, compounds with additional halogen substitutions generally exhibit improved bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
